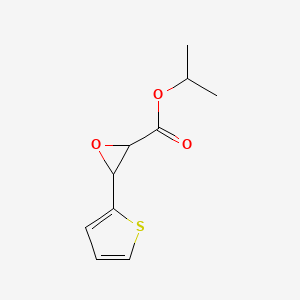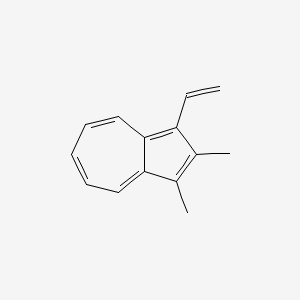
1-Ethenyl-2,3-dimethylazulene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethenyl-2,3-dimethylazulene is an organic compound belonging to the azulene family, characterized by its unique structure featuring a seven-membered ring fused to a five-membered ring. This compound is notable for its vibrant blue color, which is a result of its conjugated pi-electron system. Azulenes are known for their aromatic properties and have been studied for various applications in chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethenyl-2,3-dimethylazulene can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,3-dimethyl-1,3-butadiene with ethynylbenzene in the presence of a catalyst can yield this compound. The reaction typically requires elevated temperatures and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Ethenyl-2,3-dimethylazulene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethenyl group.
Substitution: Electrophilic substitution reactions are common, where the azulene ring reacts with electrophiles such as bromine or nitric acid to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Hydrogenated azulene derivatives.
Substitution: Brominated or nitrated azulene compounds.
Scientific Research Applications
1-Ethenyl-2,3-dimethylazulene has been explored for various scientific research applications:
Chemistry: It serves as a model compound for studying aromaticity and electronic properties of azulenes. Its derivatives are used in the synthesis of complex organic molecules.
Biology: Research has investigated its potential as a bioactive molecule with anti-inflammatory and antimicrobial properties.
Medicine: The compound’s derivatives are being studied for their potential use in drug development, particularly in targeting specific biological pathways.
Industry: Azulene derivatives, including this compound, are used in the production of dyes and pigments due to their intense coloration.
Mechanism of Action
The mechanism by which 1-ethenyl-2,3-dimethylazulene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s conjugated pi-electron system allows it to participate in electron transfer reactions, influencing various biochemical pathways. For instance, its anti-inflammatory properties may be attributed to its ability to inhibit specific enzymes involved in the inflammatory response.
Comparison with Similar Compounds
Azulene: The parent compound of 1-ethenyl-2,3-dimethylazulene, known for its aromatic properties and blue color.
1-Methylazulene: A derivative with a methyl group at the first position, exhibiting similar chemical behavior.
2,3-Dimethylazulene: Another derivative with methyl groups at the second and third positions, sharing similar reactivity.
Uniqueness: this compound is unique due to the presence of the ethenyl group, which imparts distinct electronic properties and reactivity compared to other azulene derivatives. This makes it a valuable compound for studying the effects of substituents on the aromaticity and chemical behavior of azulenes.
Properties
CAS No. |
141242-10-6 |
|---|---|
Molecular Formula |
C14H14 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
1-ethenyl-2,3-dimethylazulene |
InChI |
InChI=1S/C14H14/c1-4-12-10(2)11(3)13-8-6-5-7-9-14(12)13/h4-9H,1H2,2-3H3 |
InChI Key |
SNZUJWIMSLYNFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2C1=CC=CC=C2)C=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


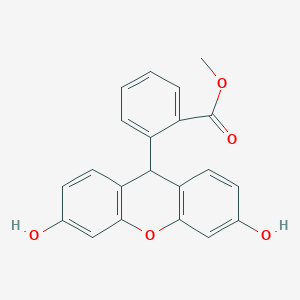
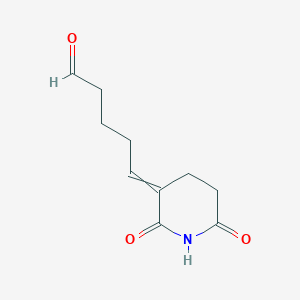
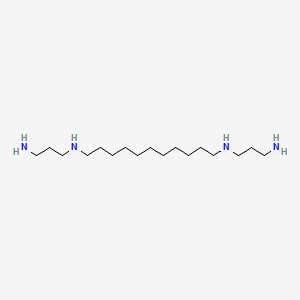
![2-(Ethylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14281667.png)
![5-[5-(Hydroxymethyl)furan-2-carbonyl]pyrimidin-2(1H)-one](/img/structure/B14281674.png)

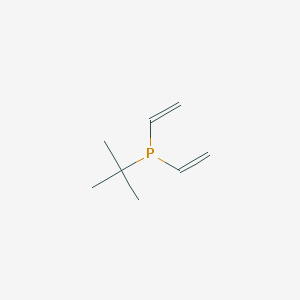
![N-[2-(Prop-2-en-1-yl)cyclohexylidene]hydroxylamine](/img/structure/B14281694.png)

![4-{Dimethoxy[(propan-2-yl)oxy]silyl}-5-methyloxolan-2-one](/img/structure/B14281701.png)
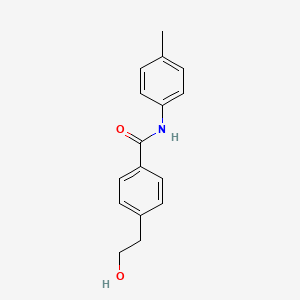
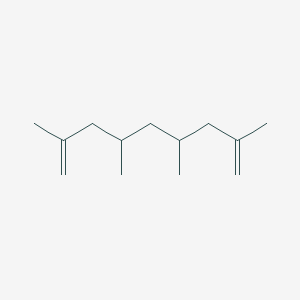
![4,4'-[Hexane-1,6-diylbis(oxy)]bis(2-hydroxybenzoic acid)](/img/structure/B14281712.png)
